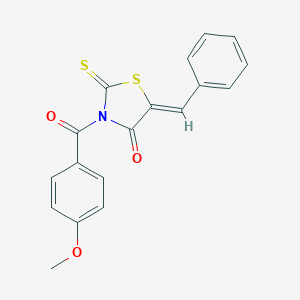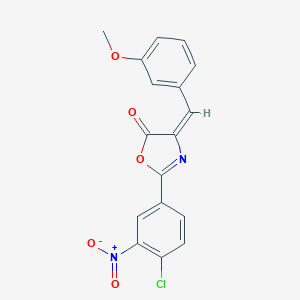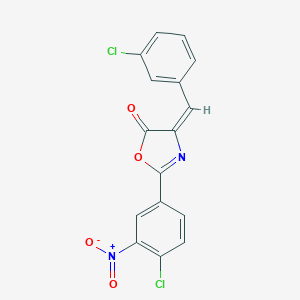
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine, also known as FDP, is a chemical compound that belongs to the piperidine class of drugs. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDP is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine acts as a potent inhibitor of the dopamine transporter, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in lab experiments is limited by its high cost and limited availability. Moreover, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood, which makes it difficult to assess its safety and efficacy.
Orientations Futures
There are several future directions for the research on 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. First, more studies are needed to assess the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs. Second, the synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved to increase its yield and purity. Third, the potential applications of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in the treatment of other neurological disorders, such as depression and anxiety, should be explored. Fourth, the development of new analogs of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine with improved pharmacological properties should be pursued. Finally, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in combination with other drugs for the treatment of neurological disorders should be investigated.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the reaction of 1-(2-fluorobenzoyl)piperidine with 3,5-dimethylpyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. The purity and yield of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved by using different solvents and purification techniques.
Propriétés
Nom du produit |
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine |
|---|---|
Formule moléculaire |
C14H18FNO |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Clé InChI |
ISFAADVEKICCHK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
SMILES canonique |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



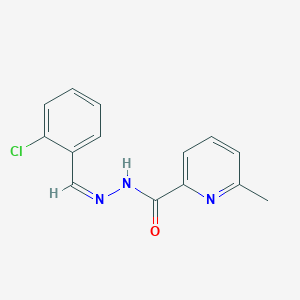
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
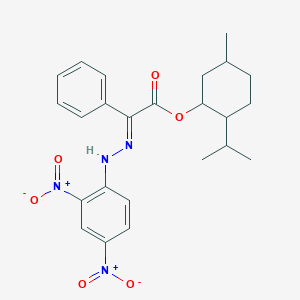

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
